molecular formula C21H16F2N2O3 B2469929 3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946265-48-1

3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B2469929
CAS RN: 946265-48-1
M. Wt: 382.367
InChI Key: ZDRXRKBMQQFBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in drug discovery due to their unique properties, such as enhanced stability and bioavailability. Wu et al. (2017) reported on the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method facilitates the synthesis of monofluorinated alkenes and, through subsequent reactions, the efficient creation of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. The versatility of the arene and coupling partner, along with the mechanistic insights provided by detailed DFT studies, underscores the method's synthetic potential (Wu et al., 2017).

Visible-Light-Induced Cyclization for Perfluorinated Compounds

Tang et al. (2015) developed a novel visible-light-induced carboperfluoroalkylation of alkenes, leading to perfluorinated isoquinoline-1,3-diones. This method allows for the rapid synthesis of these compounds from N-alkyl-N-methacryloyl benzamides under mild conditions, enabling the incorporation of various perfluorinated groups. The approach offers a fast track to structurally diverse isoquinoline-1,3(2H,4H)-diones, highlighting the method's applicability in synthesizing complex fluorinated structures (Tang et al., 2015).

Applications in Imaging and Tumor Studies

The use of fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) demonstrates the compound's relevance in medical diagnostics and cancer research. Tu et al. (2007) synthesized and evaluated a series of these analogs, showing high tumor uptake and acceptable tumor/normal tissue ratios. This study emphasizes the importance of fluorinated benzamide analogs in developing diagnostic tools for cancer research (Tu et al., 2007).

properties

IUPAC Name

3,4-difluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3/c22-16-8-6-14(11-17(16)23)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXRKBMQQFBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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